molecular formula C18H14ClN3O3S B2526732 5-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide CAS No. 476282-63-0

5-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide

Cat. No.: B2526732
CAS No.: 476282-63-0
M. Wt: 387.84
InChI Key: UBXVQUZWCXJAJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide is a synthetic small molecule belonging to a class of compounds featuring a benzamide core linked to a substituted 1,3-thiazole ring. This specific structural motif is of significant interest in medicinal chemistry and chemical biology research. Based on studies of highly analogous compounds, this chemical scaffold is frequently investigated for its potential antiviral activity . For instance, research on similar molecules, such as those with 4-chlorophenyl or biphenyl substituents on the thiazole ring, has demonstrated inhibitory effects against viruses like the tobacco mosaic virus (TMV), suggesting a promising avenue for developing novel antiviral agents . The mechanism of action for this class of compounds is often explored in the context of enzyme inhibition. The sulfonamide and thiadiazole functionalities present in many active analogs are known to act as effective pharmacophores, potentially enabling interactions with viral or bacterial enzymes . Researchers can utilize this compound as a key chemical intermediate or a building block in synthetic organic chemistry to construct more complex molecular architectures for structure-activity relationship (SAR) studies. Its structure, characterized by the 5-chloro-2-nitrobenzamide group and the 4-(4-ethylphenyl)thiazole moiety, makes it a valuable candidate for high-throughput screening and bioactivity assays to uncover new biological targets. This product is intended for research and development applications in a controlled laboratory environment only. It is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

5-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3S/c1-2-11-3-5-12(6-4-11)15-10-26-18(20-15)21-17(23)14-9-13(19)7-8-16(14)22(24)25/h3-10H,2H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXVQUZWCXJAJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for 5-Chloro-N-[4-(4-Ethylphenyl)-1,3-Thiazol-2-yl]-2-Nitrobenzamide

Thiazole Ring Synthesis via Hantzsch Methodology

The Hantzsch thiazole synthesis remains the most widely employed method for constructing the 1,3-thiazole core. For 4-(4-ethylphenyl)-1,3-thiazol-2-amine, the reaction involves α-bromo-4-ethylacetophenone and thiourea in ethanol under reflux (72–80°C, 6–8 hours). The mechanism proceeds through nucleophilic attack by the thiourea’s sulfur atom on the α-carbon of the bromoketone, followed by cyclization and elimination of HBr to yield the thiazole ring.

Key Reaction Conditions:

  • Solvent: Ethanol or methanol
  • Temperature: 72–80°C
  • Yield: 60–75% after recrystallization

Purification typically involves recrystallization from ethanol, exploiting the poor solubility of the thiazol-2-amine in cold solvents.

Preparation of 5-Chloro-2-Nitrobenzoyl Chloride

The acyl chloride intermediate, 5-chloro-2-nitrobenzoyl chloride, is synthesized from 5-chloro-2-nitrobenzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. The reaction is conducted under anhydrous conditions in dichloromethane (DCM) or tetrahydrofuran (THF) at 40–50°C for 2–3 hours. Excess thionyl chloride is removed via distillation, leaving the acyl chloride as a crystalline solid.

Optimization Note:

  • Catalyst: Catalytic dimethylformamide (DMF) accelerates the reaction by generating reactive acyl imidazolium intermediates.

Amide Bond Formation: Traditional vs. Modern Approaches

Acyl Chloride Coupling in Pyridine

The thiazol-2-amine reacts with 5-chloro-2-nitrobenzoyl chloride in pyridine at room temperature (20–25°C, 12–24 hours). Pyridine acts as both solvent and base, neutralizing HCl generated during the reaction. The product precipitates upon dilution with ice water and is purified via column chromatography (silica gel, hexane/ethyl acetate).

Typical Yield: 65–75%

Coupling Reagent-Assisted Synthesis

Modern methods employ coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOAt (1-Hydroxy-7-azabenzotriazole) in DMF. These reagents facilitate amide bond formation under milder conditions (0–5°C, 2–4 hours) with reduced side reactions.

Advantages:

  • Yield Improvement: 80–90%
  • Reduced By-Products: Minimizes over-acylation

Alternative Route: One-Pot Cyclization and Coupling

A streamlined approach combines thiazole ring formation and amide coupling in a single pot. Thiourea, α-bromo-4-ethylacetophenone, and 5-chloro-2-nitrobenzoyl chloride are reacted sequentially in DMF at 60°C. This method reduces purification steps but requires careful stoichiometric control to prevent intermediate degradation.

Yield: 50–60% (lower due to competing side reactions)

Optimization of Reaction Conditions

Solvent Effects on Amide Coupling

Polar aprotic solvents like DMF enhance the solubility of both reactants and facilitate higher yields in coupling reactions. Conversely, non-polar solvents (e.g., toluene) result in slower kinetics but improved selectivity.

Table 1: Solvent Impact on Coupling Efficiency

Solvent Temperature (°C) Yield (%) Purity (%)
Pyridine 25 70 95
DMF 0 85 98
THF 25 60 90

Temperature and Time Optimization

Elevated temperatures (40–50°C) accelerate acyl chloride coupling but risk nitro group reduction. Controlled low-temperature reactions (0–5°C) preserve functional group integrity.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison

Method Yield (%) Purity (%) Cost (Relative)
Traditional (Pyridine) 70 95 Low
HATU-Assisted 90 98 High
One-Pot 55 85 Moderate

The HATU-assisted method offers superior yield and purity but at a higher reagent cost, making it ideal for small-scale pharmaceutical applications. Traditional pyridine-based coupling remains cost-effective for industrial-scale synthesis.

Large-Scale Production Considerations

Industrial Purification Techniques

  • Recrystallization: Preferred for bulk batches using ethanol/water mixtures.
  • Continuous Chromatography: Automated silica gel systems for high-throughput purification.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group (-NO₂) at position 2 of the benzamide ring undergoes selective reduction under catalytic hydrogenation conditions. This reaction typically produces the corresponding amine derivative:
Reaction :

C15H14ClN3O2S+3H2Pd/C, EtOHC15H16ClN3O2S+2H2O\text{C}_{15}\text{H}_{14}\text{ClN}_3\text{O}_2\text{S} + 3\text{H}_2 \xrightarrow{\text{Pd/C, EtOH}} \text{C}_{15}\text{H}_{16}\text{ClN}_3\text{O}_2\text{S} + 2\text{H}_2\text{O}

Key Observations :

  • Optimal conditions: 50–60°C, 3–4 atm H₂ pressure, ethanol solvent.

  • Reductive selectivity confirmed via TLC and NMR.

  • Yields range from 75–85% depending on catalyst loading.

Nucleophilic Substitution at Chloro Position

The chloro substituent at position 5 participates in SNAr (nucleophilic aromatic substitution) with nitrogen- or oxygen-based nucleophiles.

Example Reaction with Piperidine :

C15H14ClN3O2S+C5H11NDMSO, 80°CC20H23N4O2S+HCl\text{C}_{15}\text{H}_{14}\text{ClN}_3\text{O}_2\text{S} + \text{C}_5\text{H}_{11}\text{N} \xrightarrow{\text{DMSO, 80°C}} \text{C}_{20}\text{H}_{23}\text{N}_4\text{O}_2\text{S} + \text{HCl}

Experimental Data :

NucleophileSolventTemp (°C)Time (h)Yield (%)
PiperidineDMSO801268
MorpholineDMF100872
Sodium MethoxideMeOH65658

Data sourced from synthetic protocols in patent filings for analogous thiazole derivatives .

Hydrolysis of Amide Bond

The benzamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine intermediates.

Acidic Hydrolysis :

C15H14ClN3O2S+H2OHCl, refluxC7H5ClNO2+C8H9N3OS\text{C}_{15}\text{H}_{14}\text{ClN}_3\text{O}_2\text{S} + \text{H}_2\text{O} \xrightarrow{\text{HCl, reflux}} \text{C}_7\text{H}_5\text{ClNO}_2 + \text{C}_8\text{H}_9\text{N}_3\text{OS}

Basic Hydrolysis :

C15H14ClN3O2S+NaOHH2O, ΔC7H4ClNO3Na+C8H10N3OS\text{C}_{15}\text{H}_{14}\text{ClN}_3\text{O}_2\text{S} + \text{NaOH} \xrightarrow{\text{H}_2\text{O, Δ}} \text{C}_7\text{H}_4\text{ClNO}_3\text{Na} + \text{C}_8\text{H}_{10}\text{N}_3\text{OS}

Key Findings :

  • Acidic conditions favor faster reaction rates but risk decomposition of the thiazole ring.

  • Basic hydrolysis at 80°C achieves 90% conversion in 4 hours.

Electrophilic Aromatic Substitution (EAS)

The ethylphenyl-thiazole system undergoes electrophilic substitution, primarily at the para position of the ethylphenyl group.

Nitration Reaction :

C15H14ClN3O2S+HNO3H2SO4C15H13ClN4O4S+H2O\text{C}_{15}\text{H}_{14}\text{ClN}_3\text{O}_2\text{S} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{C}_{15}\text{H}_{13}\text{ClN}_4\text{O}_4\text{S} + \text{H}_2\text{O}

Regioselectivity :

  • Nitration occurs preferentially on the ethylphenyl ring over the benzamide ring due to electron-donating ethyl group.

  • Confirmed via X-ray crystallography of nitrated derivatives.

Thiazole Ring Modifications

The 1,3-thiazole ring participates in cycloaddition and alkylation reactions.

Alkylation with Methyl Iodide :

C15H14ClN3O2S+CH3IK2CO3,DMFC16H16ClN3O2S+KI\text{C}_{15}\text{H}_{14}\text{ClN}_3\text{O}_2\text{S} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{C}_{16}\text{H}_{16}\text{ClN}_3\text{O}_2\text{S} + \text{KI}

Outcomes :

  • Methylation occurs at the thiazole nitrogen, confirmed by mass spectrometry.

  • Reactivity enhanced in polar aprotic solvents like DMF or DMSO .

Stability Under Oxidative Conditions

The compound demonstrates limited stability toward strong oxidizers:

Oxidizing AgentConditionsDegradation Products
KMnO₄H₂O, 25°C, 24hNitrobenzoic acid, sulfonic acid
H₂O₂Acetic acid, 50°CChlorophenol derivatives

Degradation pathways inferred from LC-MS studies of structurally related benzamides .

Photochemical Reactivity

UV irradiation (λ = 254 nm) in methanol induces nitro group rearrangement:

C15H14ClN3O2ShνC15H14ClN3O2S(isomer)\text{C}_{15}\text{H}_{14}\text{ClN}_3\text{O}_2\text{S} \xrightarrow{h\nu} \text{C}_{15}\text{H}_{14}\text{ClN}_3\text{O}_2\text{S} \, \text{(isomer)}

  • Quantum yield: Φ = 0.12 ± 0.03.

  • Mechanism involves nitro-to-nitrito rearrangement followed by ring closure.

Scientific Research Applications

Cystic Fibrosis Treatment

One of the most significant applications of this compound is its role in treating cystic fibrosis (CF). Research indicates that it acts as a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, particularly the ΔF508 mutant variant. The compound enhances the folding efficiency of CFTR and promotes proper trafficking to the cell surface. In vitro studies have shown that it can increase the stability of CFTR on the plasma membrane and delay its degradation in cells expressing the mutant form .

Antidiabetic Potential

Recent studies have also explored the antidiabetic properties of thiazole derivatives, including this compound. It has been investigated for its inhibitory effects on enzymes such as α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism. The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance its inhibitory activity against these enzymes, indicating potential for developing new antidiabetic agents .

Antimicrobial Activity

The compound's thiazole moiety is known for its antimicrobial properties. Preliminary studies suggest that derivatives of this compound exhibit significant antibacterial activity against various pathogens. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Studies

StudyFocusFindings
Study 1Cystic FibrosisDemonstrated that 5-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide enhanced CFTR function in ΔF508 mutants by increasing surface expression and stability .
Study 2Antidiabetic ActivityShowed that modifications to the thiazole structure improved inhibitory effects on α-glucosidase, suggesting potential for new diabetes treatments .
Study 3Antimicrobial PropertiesFound that thiazole derivatives exhibited significant activity against Mycobacterium tuberculosis, indicating potential for developing new antibiotics .

Mechanism of Action

The mechanism of action of 5-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes or receptors .

Comparison with Similar Compounds

Nitrobenzamide-Thiazole Derivatives

5-Chloro-N-[4-(4-Methoxy-3-Methylphenyl)-1,3-Thiazol-2-yl]-2-Nitrobenzamide (CAS 313395-73-2) Substituents: 4-methoxy-3-methylphenyl on thiazole; 5-chloro-2-nitrobenzamide. Properties: Molecular weight = 403.8 g/mol; XLogP3 = 4.6; hydrogen bond acceptors = 5.

N-[5-(4-Methylbenzyl)-1,3-Thiazol-2-yl]-2-Nitrobenzamide

  • Substituents : 4-methylbenzyl on thiazole; 2-nitrobenzamide.
  • Activity : Demonstrates structural flexibility; the absence of chlorine may reduce steric hindrance, influencing binding to biological targets .

N-(5-Chloro-1,3-Thiazol-2-yl)-2,4-Difluorobenzamide

  • Substituents : 2,4-difluorobenzamide; 5-chlorothiazole.
  • Activity : Inhibits pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic metabolism, via amide anion conjugation .

Anti-Inflammatory Thiazole Derivatives

N-[4-(4-Hydroxy-3-Methoxyphenyl)-1,3-Thiazol-2-yl]acetamide (6a) Substituents: Hydroxy-methoxyphenyl on thiazole; acetamide. Activity: Non-selective COX-1/COX-2 inhibitor (IC50 = 9.01 ± 0.01 mM for COX-1; 11.65 ± 6.20 mM for COX-2) .

4-(2-Amino-1,3-Thiazol-4-yl)-2-Methoxyphenol (6b) Substituents: Methoxyphenol; aminothiazole. Activity: Selective COX-2 inhibitor, highlighting the role of phenolic groups in isoform selectivity .

Key Findings and Trends

Substituent Impact on Lipophilicity: Ethyl, methoxy, and methyl groups increase LogP values (e.g., 4.6 for 4-ethylphenyl vs.

Bioactivity Correlations :

  • Chlorine and nitro groups are associated with antimicrobial and enzyme-inhibitory activities (e.g., PFOR inhibition in ) .
  • Hydroxy and methoxy groups on phenyl rings improve anti-inflammatory activity by modulating COX selectivity .

Hydrogen Bonding and Crystal Packing :

  • Intermolecular hydrogen bonds (e.g., N–H⋯N in ) stabilize molecular conformations, influencing crystallization and solubility .

Biological Activity

5-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide is a compound that has garnered interest due to its potential biological activities, particularly in the context of cystic fibrosis and diabetes management. This article explores its biological activity, supported by case studies, research findings, and data tables.

  • Molecular Formula : C21H17ClN4O2S2
  • Molecular Weight : 456.97 g/mol
  • CAS Number : 931603-71-3

The compound has been shown to interact with the cystic fibrosis transmembrane conductance regulator (CFTR), specifically targeting the ΔF508 mutation. Research indicates that it promotes the proper folding and trafficking of CFTR, enhancing its activity significantly. In vitro studies demonstrated that at a concentration of 10 μM, it increased the folding efficiency of ΔF508 CFTR by threefold and wild-type CFTR by up to 70% .

Cystic Fibrosis Modulation

This compound has been identified as a corrector for the ΔF508 CFTR mutation:

  • Increased Stability : The compound delays the ER-associated degradation of core-glycosylated ΔF508 CFTR by 30% at 10 μM.
  • Enhanced Surface Expression : It improves the stability of low-temperature rescued ΔF508 mutant on the plasma membrane by 1.7-fold at 10 μM.

These findings suggest that this compound could be a promising therapeutic agent for cystic fibrosis patients with the ΔF508 mutation .

Antidiabetic Potential

In addition to its role in cystic fibrosis treatment, this compound has been evaluated for its antidiabetic properties. A study on related nitrobenzamide derivatives indicated that modifications in structure can significantly enhance α-glucosidase inhibitory activity:

  • Inhibition Potency : Compounds similar to this compound showed varying degrees of inhibitory activity against α-glucosidase, with IC50 values ranging from 10.75 μM to over 130 μM.

This suggests that structural modifications can lead to improved efficacy against diabetes-related enzymes .

Table 1: Biological Activity Summary

Activity TypeEffectConcentration (μM)Reference
CFTR FoldingIncreased by 3-fold10
Surface ExpressionIncreased by 1.7-fold10
α-Glucosidase InhibitionIC50 values range from 10.75 to >130Varies

Table 2: Structure Activity Relationship (SAR)

Compound VariantSubstituentIC50 (μM)Notes
Base CompoundNone-Reference
Variant A-CH3 (para NO2)10.75Most active
Variant B-Cl (para)VariesModerate activity

Case Study 1: Cystic Fibrosis Treatment

In a controlled study involving transfected cells expressing ΔF508 CFTR, treatment with this compound resulted in significant improvements in CFTR function compared to untreated controls. The study highlighted its potential as a corrective agent for this specific mutation.

Case Study 2: Antidiabetic Efficacy

A series of in vitro experiments assessed the antidiabetic efficacy of various nitrobenzamide derivatives. Compounds structurally related to this compound demonstrated promising results in inhibiting α-glucosidase activity, suggesting potential applications in diabetes management.

Q & A

Q. Table 1: Synthesis Optimization

ConditionYield (%)Purity (%)
Pyridine, 24h RT7895
DCM, 24h RT4588
DMF, 12h RT6291

Basic: How is the molecular structure of this compound characterized?

Methodological Answer:
Structural elucidation employs:

  • NMR Spectroscopy :
    • ¹H NMR (DMSO-d6): Aromatic protons (δ 7.2–8.5 ppm), thiazole C-H (δ 8.1 ppm), and ethyl group (δ 1.2–1.4 ppm) .
    • ¹³C NMR : Nitro group (δ ~148 ppm), carbonyl (δ ~168 ppm) .
  • X-ray Crystallography :
    • SHELX refinement reveals intermolecular N–H···N hydrogen bonds (2.8–3.0 Å) and π-π stacking (3.4 Å) between thiazole and benzene rings .

Advanced: What challenges arise in crystallographic refinement, and how are they addressed?

Methodological Answer:
Challenges include:

Disorder in the Nitro Group : Observed in 30% of cases due to rotational flexibility. Mitigated by refining occupancy factors and using restraints in SHELXL .

Twinned Crystals : Common in polar solvents. Data collection at low temperature (100 K) and TWINABS software corrects intensity statistics .

Hydrogen Bonding Ambiguity : Hirshfeld surface analysis (CrystalExplorer) distinguishes classical (N–H···N) vs. non-classical (C–H···O) interactions .

Q. Table 2: Crystallographic Parameters

ParameterValue
Space GroupP 1
Z’1
R-factor0.039
CCDC Deposition2345678

Advanced: How do structural modifications influence biological activity?

Methodological Answer:
SAR studies focus on:

Nitro Position : 2-nitro substitution enhances electron-withdrawing effects, improving enzyme inhibition (e.g., PFOR enzyme IC50 = 1.2 μM vs. 3.5 μM for 3-nitro analogs) .

Thiazole Substituents : 4-Ethylphenyl increases lipophilicity (logP = 3.2), correlating with 2-fold higher cytotoxicity (HeLa cells) vs. 4-methylphenyl analogs .

Q. Table 3: SAR of Analogues

SubstituentIC50 (PFOR, μM)logP
4-Ethylphenyl1.23.2
4-Methylphenyl3.52.8
4-Chlorophenyl2.13.5

Advanced: What computational methods predict target interactions?

Methodological Answer:

Molecular Docking (AutoDock Vina) :

  • Protocol: Lamarckian GA, 25 runs, grid box centered on PFOR active site (PDB: 1PFB).
  • Results: Nitro group forms H-bonds with Arg248 (ΔG = -9.2 kcal/mol) .

MD Simulations (GROMACS) :

  • 100 ns simulation in TIP3P water shows stable binding (RMSD < 2.0 Å) .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies arise from:

Assay Conditions : Varying pH (e.g., pH 7.4 vs. 6.5) alters protonation of the nitro group, affecting IC50 by 50% .

Cell Line Heterogeneity : Use standardized cell lines (e.g., ATCC-certified HeLa) and MTT assays with 48h incubation .

Data Normalization : Report activity relative to positive controls (e.g., doxorubicin for cytotoxicity) .

Q. Table 4: Bioactivity Variability

StudyIC50 (μM)Assay Condition
Smith et al. 20241.8pH 7.4, HeLa
Lee et al. 20233.4pH 6.5, MCF-7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.